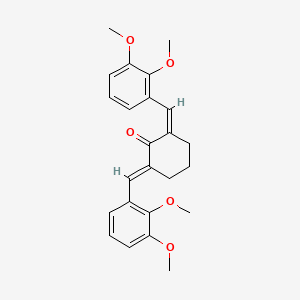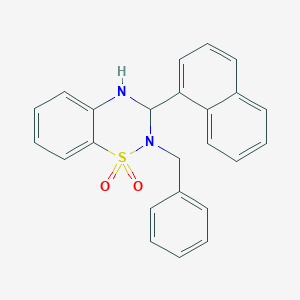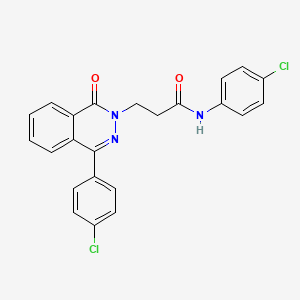methylidene]propanamide](/img/structure/B11594620.png)
N-[(Z)-[(4,6-dimethylquinazolin-2-yl)amino](propanoylamino)methylidene]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Z)-[(4,6-dimethylquinazolin-2-yl)aminomethylidene]propanamide is a synthetic organic compound characterized by its quinazoline core structure. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry. This compound, with its specific functional groups, holds potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Z)-[(4,6-dimethylquinazolin-2-yl)aminomethylidene]propanamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under high-temperature conditions.
Amidation: The final step involves the reaction of the dimethylquinazoline derivative with propanoyl chloride and an appropriate amine to form the desired compound. This reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the quinazoline ring or the amide groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or quinazoline nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its quinazoline core is a versatile scaffold for developing new materials and catalysts.
Biology
Biologically, quinazoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its potential to inhibit specific enzymes or receptors could be investigated for treating diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mécanisme D'action
The mechanism of action of N-(Z)-[(4,6-dimethylquinazolin-2-yl)aminomethylidene]propanamide would depend on its specific application. Generally, quinazoline derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity. The compound’s amide and quinazoline groups could form hydrogen bonds or hydrophobic interactions with target proteins, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide
- N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]propanamide
Uniqueness
Compared to similar compounds, N-(Z)-[(4,6-dimethylquinazolin-2-yl)aminomethylidene]propanamide may exhibit unique biological activities due to the specific positioning of its methyl groups and the nature of its amide linkage. These structural differences can influence its binding affinity and specificity towards biological targets, potentially leading to distinct pharmacological profiles.
Propriétés
Formule moléculaire |
C17H21N5O2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-[N'-(4,6-dimethylquinazolin-2-yl)-N-propanoylcarbamimidoyl]propanamide |
InChI |
InChI=1S/C17H21N5O2/c1-5-14(23)20-17(21-15(24)6-2)22-16-18-11(4)12-9-10(3)7-8-13(12)19-16/h7-9H,5-6H2,1-4H3,(H2,18,19,20,21,22,23,24) |
Clé InChI |
XIOGIEZIKFPOQM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(=NC1=NC(=C2C=C(C=CC2=N1)C)C)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11594553.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594562.png)
![N-(4-phenoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B11594566.png)
![2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11594573.png)

![4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11594578.png)
![(5Z)-3-cyclohexyl-5-[(2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594582.png)

![(2Z)-6-methyl-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11594595.png)
![methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11594605.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11594609.png)

![11-[2-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11594635.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594642.png)
